Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine-based compound featuring a 1,2,4-triazine core substituted at positions 3 and 5 with aromatic groups and an ethyl carboxylate moiety at position 6. The 3-position is occupied by a 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) substituent. The ethyl carboxylate at position 6 enhances solubility in organic solvents and may influence intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWFFZAXUFYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423323 | |
| Record name | Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-79-2 | |
| Record name | Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS Number: 338957-79-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 423.8 g/mol. Its structure features a triazine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.8 g/mol |
| CAS Number | 338957-79-2 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in various cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
-
Cytotoxicity Studies :
- The compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:
- A549: IC50 = 12.5 µM
- HT-29: IC50 = 15.0 µM
- The compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may target the Bcl-2 family proteins, leading to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of this compound. Key findings include:
- The trifluoromethyl group enhances lipophilicity and cellular uptake.
- The chlorophenoxy moiety contributes to increased interaction with cellular targets.
- Variations in substituents on the phenyl ring can modulate potency and selectivity.
Study 1: In Vitro Evaluation
A study conducted by Zhang et al. (2023) evaluated the efficacy of the compound against various cancer cell lines. The results demonstrated that it significantly inhibited cell growth in a dose-dependent manner.
Study 2: Mechanistic Insights
Research by Liu et al. (2024) utilized molecular dynamics simulations to explore the interaction between the compound and Bcl-2 proteins. The findings suggested that hydrophobic interactions play a crucial role in binding affinity, which correlates with its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous triazine derivatives differ primarily in substituents at positions 3 and 5, which significantly alter their physicochemical properties and reactivity. Below is a detailed comparison with key analogues:
Table 1: Structural and Molecular Comparison of Selected Triazine Derivatives
Key Observations from Structural Comparisons
Sulfanyl (S) vs. Phenoxy (O) at position 5: Sulfur’s lower electronegativity compared to oxygen increases lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .
Steric and Positional Effects: The para-chlorine on the phenoxy group in the target compound minimizes steric hindrance compared to ortho- or meta- substituted analogues (e.g., ), which may affect binding to biological targets.
Molecular Weight Trends :
- The target compound’s molecular weight (~424 g/mol) is intermediate between sulfur-containing analogues (e.g., 439.84 g/mol for ) and simpler derivatives like (351 g/mol). Higher molecular weights in sulfanyl derivatives are attributed to sulfur’s atomic mass.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
